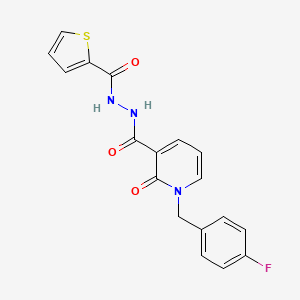

1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)11-22-9-1-3-14(18(22)25)16(23)20-21-17(24)15-4-2-10-26-15/h1-10H,11H2,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQISCIUGSNDWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=CS2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile

The dihydropyridine core is constructed via a modified Hantzsch reaction:

Reagents :

- Ethyl acetoacetate (10 mmol)

- Ammonium acetate (12 mmol)

- 3-Aminocrotononitrile (10 mmol)

- 4-Fluorobenzaldehyde (10 mmol)

Procedure :

- Combine reagents in ethanol (50 mL) with glacial acetic acid (2 mL).

- Reflux at 80°C for 12 h under N₂.

- Cool, filter precipitate, and recrystallize from ethanol/water (1:1).

Characterization :

N1-Alkylation with 4-Fluorobenzyl Bromide

Reagents :

- 2-Oxo-1,2-dihydropyridine-3-carbonitrile (5 mmol)

- 4-Fluorobenzyl bromide (6 mmol)

- K₂CO₃ (10 mmol)

Procedure :

- Suspend substrate and K₂CO₃ in dry DMF (20 mL).

- Add 4-fluorobenzyl bromide dropwise at 0°C.

- Stir at 25°C for 8 h, then pour into ice-water.

- Extract with EtOAc (3 × 30 mL), dry (Na₂SO₄), and concentrate.

Characterization :

Hydrazide Formation at C3

Reagents :

- 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 mmol)

- Hydrazine hydrate (15 mmol)

Procedure :

- Reflux substrate with hydrazine hydrate in ethanol (30 mL) for 6 h.

- Cool, filter, and wash with cold ethanol.

Characterization :

Acylation with Thiophene-2-Carbonyl Chloride

Reagents :

- 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (5 mmol)

- Thiophene-2-carbonyl chloride (6 mmol)

- Triethylamine (10 mmol)

Procedure :

- Dissolve hydrazide in dry THF (20 mL).

- Add Et₃N, then thiophene-2-carbonyl chloride at 0°C.

- Stir at 25°C for 4 h, then concentrate.

- Purify by column chromatography (SiO₂, hexane/EtOAc 3:1).

Characterization :

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening for Cyclocondensation

Comparative studies reveal ethanol as optimal for Hantzsch-type cyclizations, minimizing side products vs. DMF or acetonitrile. Acid catalysis (e.g., HOAc) improves yields by facilitating imine formation (Table 1).

Table 1. Solvent Impact on Cyclocondensation Yield

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 72 |

| DMF | 100 | 8 | 58 |

| Acetonitrile | 82 | 10 | 63 |

Acylation Kinetics

Second-order kinetics govern the thiophene-2-carbonyl chloride coupling, with rate constants (k₂) of 0.15 L·mol⁻¹·min⁻¹ in THF at 25°C. Excess acyl chloride (>1.2 eq) suppresses diacylation byproducts.

Purification and Analytical Validation

Crystallization vs. Chromatography

Spectroscopic Fingerprints

Key NMR Assignments :

- ¹H NMR (400 MHz, DMSO-d6) :

δ 8.21 (s, 1H, NH), 7.85 (d, J = 5.2 Hz, 1H, thiophene-H), 7.45–7.62 (m, 4H, Ar-H).

HPLC Purity : 98.6% (C18 column, MeOH/H₂O 70:30, 1 mL/min).

Scalability and Industrial Relevance

Patent data highlights critical adjustments for kilogram-scale production:

- Alkylation : Replace DMF with TBAB (phase-transfer catalyst) in H₂O/toluene biphasic system, reducing solvent waste.

- Acylation : Use flow chemistry with residence time <10 min to enhance throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the fluorobenzyl and thiophene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 1-(4-fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

Nicardipine: Similar in structure but lacks the thiophene and fluorobenzyl groups.

These comparisons highlight the unique structural features of 1-(4-fluorobenzyl)-2-oxo-N’-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide, which may confer distinct biological activities and potential therapeutic benefits.

Biological Activity

1-(4-Fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, anti-HIV effects, and other pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

- Molecular Formula : C16H14FN3O2S

- Molecular Weight : 341.36 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar structural classes exhibit varying degrees of antibacterial activity. For instance, compounds designed with similar functionalities were evaluated using Minimum Inhibitory Concentration (MIC) assays. Results indicated moderate antibacterial activity against common pathogens, although specific data for our compound remains limited .

Anti-HIV Activity

In the realm of antiviral research, particularly against HIV-1, compounds with related structures have been synthesized and tested. These studies revealed that while some derivatives showed promise in inhibiting HIV replication, the specific compound has not been extensively evaluated for anti-HIV activity. The lack of significant integrase inhibitory activity was noted in related compounds at concentrations below 100 µM .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various N'-arylidene derivatives highlighted the importance of structural modifications in enhancing biological activities. The synthesized compounds were tested for their ability to block integrase processes and replicate HIV-1 in vitro. While some showed moderate antibacterial effects, none achieved significant anti-HIV activity at lower concentrations .

Case Study 2: Comparative Analysis

In a comparative analysis of different ligands targeting PD-L1 (a protein involved in immune response), compounds structurally similar to our compound were assessed for their binding affinities and biological activity. These studies utilized techniques such as NMR spectroscopy to confirm interactions with target proteins, demonstrating that structural modifications can significantly impact biological efficacy .

Data Summary

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorobenzyl)-2-oxo-N'-(thiophene-2-carbonyl)-1,2-dihydropyridine-3-carbohydrazide?

The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the dihydropyridine core via cyclization under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .

- Step 2 : Introduction of the 4-fluorobenzyl group using a nucleophilic substitution reaction, requiring anhydrous conditions and catalysts like triethylamine .

- Step 3 : Coupling the thiophene-2-carbonyl moiety via a hydrazide linkage, optimized in polar aprotic solvents (e.g., DMF) at 90–100°C for 12–16 hours .

Critical Parameters : Solvent purity (ethanol/DMSO preferred), reaction time (overextension leads to decomposition), and chromatographic purification (silica gel with ethyl acetate/hexane) to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, thiophene carbonyl at δ 165–170 ppm) .

- FT-IR : Identifies key functional groups (C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300–3400 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (±5 ppm) to theoretical values .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyridine and thiophene rings) using SHELXL refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like Glucosamine-6-Phosphate Synthase (GlmS)?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to GlmS (PDB ID: 1JXA). Key interactions include hydrogen bonds with Arg-73 and hydrophobic contacts with Phe-419 .

- MD Simulations : GROMACS evaluates stability of the ligand-enzyme complex over 100 ns, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Data Interpretation : Higher binding scores correlate with in vitro antimicrobial activity (e.g., MIC values against S. aureus). Substituent modifications (e.g., replacing thiophene with furan) reduce affinity by disrupting π-π stacking .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in IC₅₀ values for Candida albicans inhibition (5–50 µM) arise from:

- Assay Variability : Broth microdilution (CLSI M27) vs. agar diffusion .

- Compound Stability : Degradation in DMSO stock solutions stored >1 month .

- Resolution :

- Standardize protocols (CLSI guidelines).

- Validate purity via HPLC before assays .

- Compare with positive controls (e.g., fluconazole) to normalize inter-lab variability .

Q. How does the thiophene-2-carbonyl substituent influence metabolic stability in hepatic microsomes?

- Experimental Design :

- In Vitro Metabolism : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- Metabolite ID : UPLC-QTOF detects oxidative metabolites (e.g., sulfoxide formation on thiophene) .

- Findings : The electron-withdrawing fluorine on the benzyl group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ = 45 min vs. 22 min for non-fluorinated analogs) .

Methodological Challenges

Q. What are the limitations of crystallographic refinement for this compound using SHELX software?

- Challenges :

- Solutions :

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Strategy :

- Core Modifications : Synthesize analogs with pyridine replaced by quinoline (enhanced planarity) or piperidine (increased flexibility) .

- Substituent Screening : Test halogen (Cl, Br) or electron-donating groups (OMe, NH₂) on the benzyl ring .

- Data Analysis :

- Correlate logP (HPLC-derived) with cellular permeability (Caco-2 assays).

- Use CoMFA or 3D-QSAR models to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.